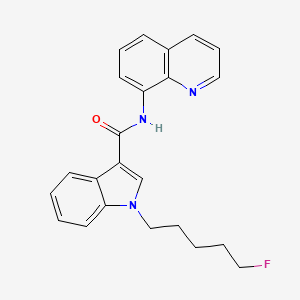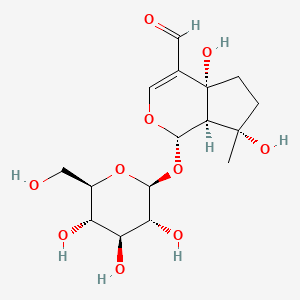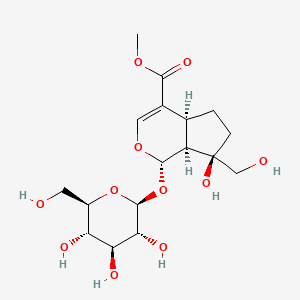
Jatamanvaltrato B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of Jatamanvaltrate B and related compounds involves complex chemical processes. For instance, the divergent synthetic route to cyclopenta[c]pyran iridoids, which includes Jatamanvaltrate B, involves the efficient transformation of core cyclopenta[c]pyran intermediates. This process is highlighted by the stereoselective construction of the core cyclopenta[c]pyran skeleton of iridoid lactones via a palladium(0)-catalyzed intramolecular allylic alkylation, facilitating the transformation into natural iridoids (Sim et al., 2016).
Molecular Structure Analysis
The molecular structure of Jatamanvaltrate B, like other iridoids, is defined by its cyclopentane[c]pyran core. Detailed spectroscopic analysis, including 2D NMR and ESI-MS/MS, has been utilized to elucidate the structures of Jatamanvaltrate B and its isomers. These methods have provided insights into the complex molecular framework and the stereochemistry of the iridoid esters isolated from Valeriana jatamansi (Lin et al., 2017).
Chemical Reactions and Properties
Jatamanvaltrate B and its derivatives undergo various chemical reactions, contributing to their diverse biological activities. The acylation of iridoids, including Jatamanvaltrate B, has been explored to understand their cytotoxicity against cancer cell lines. Such modifications have led to the identification of unique valepotriates with significant cytotoxic activities, showcasing the importance of chemical transformations in enhancing the therapeutic potential of these compounds (Lin et al., 2009).
Physical Properties Analysis
The physical properties of Jatamanvaltrate B, including solubility, melting point, and optical activity, are crucial for its application in drug formulation and delivery. However, detailed studies on the physical properties of Jatamanvaltrate B specifically are limited. Generally, the physical properties of iridoids depend on their molecular structure, particularly the configuration of functional groups and the degree of saturation in the cyclopentane[c]pyran core.
Chemical Properties Analysis
The chemical properties of Jatamanvaltrate B, such as reactivity towards nucleophiles or electrophiles, stability under various conditions, and its ability to undergo specific chemical reactions, are foundational to its biological activities. The iridoid framework of Jatamanvaltrate B is characterized by its reactivity, which plays a significant role in its biological interactions, including binding to cellular targets and modulating biological pathways (Lin et al., 2009).
Aplicaciones Científicas De Investigación
Propiedad Neuroprotectora
Jatamanvaltrato B, derivado de las raíces de Valeriana jatamansi, ha demostrado propiedades neuroprotectoras. Ha mostrado actividades neuroprotectoras moderadas contra la muerte celular neuronal estimulada por MPP± en células SH-SY5Y de neuroblastoma dopaminérgico humano {svg_1}.
Actividad Antiinflamatoria
Se ha encontrado que el this compound exhibe propiedades antiinflamatorias. En un estudio, demostró una actividad antiinflamatoria significativa en modelos de carragenina y adyuvante completo de Freund (adyuvante inducido por CFA) en ratas experimentales {svg_2}.
Actividad Antimicrobiana
El this compound ha mostrado actividad antimicrobiana. Exhibió una fuerte actividad antibacterial contra Staphylococcus aureus {svg_3}.
Eficacia Antifúngica
Además de sus propiedades antibacterianas, el this compound también ha mostrado eficacia antifúngica. Se encontró que era eficaz contra Penicillium chrysogenum {svg_4}.
Propiedades Antioxidantes
Valeriana jatamansi, la planta de la que se deriva el this compound, es conocida por sus propiedades antioxidantes {svg_5}. Si bien los estudios específicos sobre las propiedades antioxidantes del this compound no se mencionan en los resultados de la búsqueda, es probable que contribuya a la actividad antioxidante general de la planta.
Biosíntesis de Nanopartículas de Plata
Una aplicación interesante del extracto de raíz de Valeriana jatamansi, que contiene this compound, es en la biosíntesis de nanopartículas de plata. Estas nanopartículas se han evaluado por sus propiedades antibacterianas, antioxidantes y anti-biopelícula contra varios microorganismos {svg_6}.
Mecanismo De Acción
Target of Action
Jatamanvaltrate B, a compound isolated from the medicinal herb Valeriana jatamansi, has been found to exhibit cytotoxic activity against various cancer cells, including A549, PC-3M, HCT-8, and Bel7402 . It also demonstrated antibacterial activity against Staphylococcus aureus .
Mode of Action
Jatamanvaltrate B interacts with its targets, leading to changes in cellular processes. It has been found to induce cell cycle arrest, apoptosis, and autophagy in human breast cancer cells . The compound reduces the expression of p-Akt (Ser 473), cyclin B1, and caspase 8, while increasing the expression of p21, p-cdc2, cleaved-caspase 3, cleaved-caspase 7, and poly (ADP-ribose) polymerase (PARP) .
Biochemical Pathways
The compound affects several biochemical pathways. It induces apoptosis, a process of programmed cell death, in cancer cells . This is achieved by causing oxidative stress, which leads to an imbalance between anti-apoptotic proteins (Bcl-2 and Bcl-XL) and pro-apoptotic proteins (Bax, Bak, and Bid) . This imbalance results in the formation of heterodimers in the outer membrane of the mitochondria, allowing apoptogenic factors to exit the cytosol .
Pharmacokinetics
The compound’s cytotoxic activity against various cancer cells suggests that it may have good bioavailability .
Result of Action
The action of Jatamanvaltrate B results in significant anti-cancer activity, especially in human breast cancer cells . It induces cell cycle arrest at the G2/M stage and apoptosis in MDA-MB-231 and MCF-7 cells . In addition, it inhibits cell migration through the down-regulation of MMP-9 and MMP-2 expression .
Direcciones Futuras
The study suggests the need to promote research on the identification of active components from the species and their mechanism of action . The plant comprises huge potential for future research and drug development . The species has several therapeutic properties, e.g., neurotoxic, cytotoxic, sedative, anti-inflammation, antidepressant, antidiarrheal, anti-HCV, adaptogenic, analgesic, antioxidant, and antimicrobial effects .
Análisis Bioquímico
Biochemical Properties
Jatamanvaltrate B plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, Jatamanvaltrate B has been shown to interact with enzymes involved in the apoptotic pathways, such as caspases, which are crucial for programmed cell death . Additionally, it affects the activity of proteins involved in cell cycle regulation, such as Cyclin B1 and cdc2 . These interactions highlight the compound’s potential in modulating cellular processes and therapeutic applications.
Cellular Effects
Jatamanvaltrate B exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in breast cancer cells, Jatamanvaltrate B induces cell cycle arrest at the G2/M phase and promotes apoptosis by increasing the expression of apoptotic proteins such as PARP, Caspase 3, Caspase 8, and Caspase 9 . These effects underscore the compound’s potential in cancer therapy and its ability to regulate critical cellular functions.
Molecular Mechanism
The molecular mechanism of Jatamanvaltrate B involves several intricate processes. At the molecular level, Jatamanvaltrate B exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it binds to and activates caspases, leading to the cleavage of key cellular proteins and the initiation of apoptosis . Additionally, Jatamanvaltrate B inhibits the activity of Cyclin B1 and cdc2, resulting in cell cycle arrest . These molecular interactions provide insights into the compound’s therapeutic potential and its role in modulating cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Jatamanvaltrate B have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that Jatamanvaltrate B maintains its bioactivity over extended periods, making it a viable candidate for long-term therapeutic applications
Dosage Effects in Animal Models
The effects of Jatamanvaltrate B vary with different dosages in animal models. Studies have demonstrated that the compound exhibits dose-dependent effects, with higher doses leading to increased therapeutic benefits as well as potential toxic or adverse effects . For instance, in breast cancer models, higher doses of Jatamanvaltrate B result in more pronounced inhibition of tumor growth and increased apoptosis . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
Jatamanvaltrate B is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound has been shown to influence metabolic flux and metabolite levels, contributing to its therapeutic effects . For example, Jatamanvaltrate B affects the activity of enzymes involved in the apoptotic pathways, leading to changes in metabolite levels and cellular metabolism . These interactions highlight the compound’s potential in modulating metabolic processes and its role in therapeutic applications.
Transport and Distribution
The transport and distribution of Jatamanvaltrate B within cells and tissues are crucial for its bioactivity. The compound interacts with transporters and binding proteins, influencing its localization and accumulation . Studies have shown that Jatamanvaltrate B is efficiently transported to target tissues, where it exerts its therapeutic effects . Understanding the transport and distribution mechanisms of Jatamanvaltrate B is essential for optimizing its therapeutic potential.
Subcellular Localization
Jatamanvaltrate B exhibits specific subcellular localization, which influences its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, Jatamanvaltrate B localizes to the mitochondria, where it interacts with key proteins involved in apoptosis . This subcellular localization is critical for the compound’s bioactivity and therapeutic potential.
Propiedades
IUPAC Name |
[(1S,4aR,6S,7R,7aS)-6-acetyloxy-4a,7-dihydroxy-1-(3-methylbutanoyloxy)-7-(3-methylbutanoyloxymethyl)-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-yl]methyl 3-methyl-2-(3-methylbutanoyloxy)butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H50O13/c1-17(2)10-24(34)42-16-32(39)23(43-21(9)33)13-31(38)22(15-41-30(28(31)32)45-26(36)12-19(5)6)14-40-29(37)27(20(7)8)44-25(35)11-18(3)4/h15,17-20,23,27-28,30,38-39H,10-14,16H2,1-9H3/t23-,27?,28-,30-,31-,32+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWCCPUWSKJGJNH-ZTJXRXMQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OCC1(C(CC2(C1C(OC=C2COC(=O)C(C(C)C)OC(=O)CC(C)C)OC(=O)CC(C)C)O)OC(=O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=O)OC[C@]1([C@H](C[C@]2([C@@H]1[C@@H](OC=C2COC(=O)C(C(C)C)OC(=O)CC(C)C)OC(=O)CC(C)C)O)OC(=O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H50O13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
642.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(1S,4aS,5S,7S,7aS)-4a,5-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] (E)-3-phenylprop-2-enoate](/img/structure/B1162130.png)


